3-[(2-Chlorobenzyl)oxy]benzoyl chloride
Overview
Description
3-[(2-Chlorobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H10Cl2O2. It is a specialty product often used in proteomics research . This compound is characterized by the presence of a benzoyl chloride group attached to a benzyl ether moiety, which is further substituted with a chlorine atom.
Preparation Methods
The synthesis of 3-[(2-Chlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 3-hydroxybenzoyl chloride with 2-chlorobenzyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(2-Chlorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines or alcohols, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Chlorobenzyl)oxy]benzoyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in the modification of biomolecules for proteomics research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(2-Chlorobenzyl)oxy]benzoyl chloride exerts its effects involves its reactivity as a benzoyl chloride derivative. It can acylate nucleophiles, forming stable amide or ester bonds. This reactivity is exploited in various synthetic applications, including the modification of proteins and other biomolecules .
Comparison with Similar Compounds
Similar compounds to 3-[(2-Chlorobenzyl)oxy]benzoyl chloride include other benzoyl chloride derivatives and benzyl ethers. For example:
Benzoyl chloride: A simpler compound with similar reactivity but lacking the benzyl ether moiety.
2-Chlorobenzyl chloride: Shares the chlorobenzyl group but lacks the benzoyl chloride functionality.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and applications in synthetic chemistry and proteomics research .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGBAVYUUAYSLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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